Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom.
Preparation Methods
The synthesis of ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth .
Comparison with Similar Compounds
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-5-phenylthiophene-3-carboxylate: Similar structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
Thiophene-2-carboxylate derivatives: These compounds have different substituents on the thiophene ring, leading to variations in their chemical and biological properties.
This compound stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential therapeutic applications.
Biological Activity
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C13H12ClN1O2S1
Molar Mass : Approximately 281.76 g/mol
Structural Features : This compound contains an ethyl ester group, an amino group, and a chloro substituent on the thiophene ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a kinase inhibitor, influencing signaling pathways related to cell proliferation and apoptosis.
- Metal Ion Interaction : The sulfur atom in the thiophene ring allows for the formation of stable complexes with metal ions, enhancing its biological efficacy.
- Hydrogen Bonding : The amino group can participate in hydrogen bonding with various biological targets, facilitating interactions with proteins and nucleic acids.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential as an antimicrobial agent in pharmaceutical applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Apoptosis induction via caspase activation |
MCF-7 | 15 | Inhibition of cell proliferation via G1 phase arrest |
These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The researchers found that the compound exhibited significant antibacterial activity, with an MIC comparable to standard antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Properties
Molecular Formula |
C13H12ClNO2S |
---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)9-10(14)11(18-12(9)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3 |
InChI Key |
DGTQGILYTMBQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.